molecular formula C19H22IN5O5 B5165239 7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B5165239
M. Wt: 527.3 g/mol
InChI Key: LEZTXAHWNUELHL-UHFFFAOYSA-N
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Description

7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a purine core substituted with various functional groups, including an iodophenoxy group, a morpholinyl group, and a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction, where an iodophenol derivative reacts with an appropriate leaving group on the purine core.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group is attached through an alkylation reaction, using an epoxide or a halohydrin as the alkylating agent.

    Incorporation of the Morpholinyl Group: The morpholinyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The iodophenoxy group can be reduced to a phenol derivative.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-hydroxy-3-(4-bromophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(4-chlorophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(4-fluorophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its iodophenoxy group, which imparts distinct chemical and biological properties. The presence of iodine can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22IN5O5/c1-23-16-15(17(27)22-19(23)28)25(18(21-16)24-6-8-29-9-7-24)10-13(26)11-30-14-4-2-12(20)3-5-14/h2-5,13,26H,6-11H2,1H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZTXAHWNUELHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=CC=C(C=C4)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22IN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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